Bis(2,2,2-trifluoroethyl)amine

Catalog No.
S749902
CAS No.
407-01-2
M.F
C4H5F6N
M. Wt
181.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,2-trifluoroethyl)amine

CAS Number

407-01-2

Product Name

Bis(2,2,2-trifluoroethyl)amine

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Molecular Formula

C4H5F6N

Molecular Weight

181.08 g/mol

InChI

InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2

InChI Key

GTJGHXLFPMOKCE-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)NCC(F)(F)F

Canonical SMILES

C(C(F)(F)F)NCC(F)(F)F

The exact mass of the compound Bis(2,2,2-trifluoroethyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2,2,2-trifluoroethyl)amine is a highly fluorinated secondary aliphatic amine distinguished by its extreme electron deficiency and high volatility. Commercially, it is procured as a specialized building block in pharmaceutical synthesis, a precursor for advanced weakly-coordinating ionic liquids, and a highly selective additive in semiconductor etching gases. The presence of two strongly electron-withdrawing trifluoromethyl groups dramatically suppresses its basicity and nucleophilicity compared to standard alkylamines. This unique electronic profile allows it to participate in specialized substitution reactions, resist metabolic oxidation, and form volatile salts, making it an essential material for industrial and laboratory applications where conventional secondary amines fail due to excessive reactivity or toxicity.

Research Fit

Fluorinated secondary amine – introduces two trifluoroethyl groups into molecules, drastically altering electronic and steric profiles.
Synthetic intermediate for drug discovery and agrochemical R&D, where enhanced lipophilicity and modulated basicity are required.
Non-nucleophilic amine handle – suitable for reactions under strongly acidic conditions where typical amines would be fully protonated.

Substituting Bis(2,2,2-trifluoroethyl)amine with non-fluorinated analogs like diethylamine (DEA) or mono-fluorinated 2,2,2-trifluoroethylamine fundamentally disrupts both chemical processability and end-product safety. In pharmaceutical workflows, standard secondary amines are highly susceptible to forming genotoxic N-nitrosamine impurities, whereas the bis-trifluoroethyl structure completely blocks the cytochrome P450-mediated alpha-carbon oxidation required for mutagenic activation [1]. Furthermore, the approximately 9-order-of-magnitude difference in basicity between this compound and DEA means that substituting it in catalytic or electrolyte systems will result in unwanted nucleophilic attack, stronger cation-anion pairing, and the complete failure of selective etching profiles in semiconductor manufacturing[2].

Substitution Risk

TargetBis(2,2,2-trifluoroethyl)amine
SubstituteDiethylamine
Negligible basicity (very weak base)
Strong base; protonation and nucleophilicity profiles differ dramatically. May shift reactivity in acid-sensitive or non-nucleophilic conditions.
High lipophilicity from six fluorine atoms
Significantly lower lipophilicity; solubility and membrane partitioning cannot be replicated, altering pharmacokinetic-related properties of derivatives.
Lower boiling point despite higher molecular weight
Volatility and purification behavior differ; may lead to unexpected losses or require different distillation conditions.

Suppression of Basicity and Nucleophilicity

The incorporation of two trifluoromethyl groups exerts a massive inductive electron-withdrawing effect, drastically reducing the availability of the nitrogen lone pair. Quantitative models and empirical behavior place the predicted pKa of Bis(2,2,2-trifluoroethyl)amine at approximately 1.18. In stark contrast, the mono-fluorinated 2,2,2-trifluoroethylamine has a pKa of ~5.47, and the non-fluorinated diethylamine (DEA) has a pKa of ~10.5 . This profound reduction in basicity ensures the amine functions strictly as a weak nucleophile or highly specialized ligand, preventing off-target side reactions in complex synthetic matrices.

Evidence DimensionPredicted pKa (Conjugate Acid Basicity)
Target Compound DataBis(2,2,2-trifluoroethyl)amine: pKa ~ 1.18
Comparator Or BaselineDiethylamine (DEA): pKa ~ 10.5; 2,2,2-Trifluoroethylamine: pKa ~ 5.47
Quantified Difference~9.3 orders of magnitude lower basicity than DEA; ~4.3 orders lower than mono-fluorinated analog
ConditionsStandard aqueous thermodynamic models

Allows buyers to procure a secondary amine that will not trigger base-catalyzed degradation or aggressive nucleophilic side reactions in sensitive formulations.

Amine Basicity
Predicted context
pKa ~1.2 (predicted) vs 10.8 for diethylamine
Enables non-nucleophilic behavior under strongly acidic conditions.
Predicted value ±0.70; experimental confirmation recommended for critical applications.

Elimination of N-Nitrosamine Genotoxicity Risk

Regulatory scrutiny on N-nitrosamine impurities in pharmaceuticals heavily penalizes the use of standard secondary amines. When exposed to nitrosating agents, diethylamine forms N-nitrosodiethylamine (NDEA), a potent carcinogen. However, the N-nitroso derivative of Bis(2,2,2-trifluoroethyl)amine is experimentally proven to be non-carcinogenic and non-genotoxic. The strongly electron-withdrawing CF3 groups polarize the adjacent C-H bonds, completely blocking the cytochrome P450-mediated alpha-carbon oxidation required to generate reactive diazonium ions [1].

Evidence DimensionIn vivo Carcinogenicity / CYP450 Activation
Target Compound DataN-nitroso-bis(2,2,2-trifluoroethyl)amine: Non-carcinogenic (blocks alpha-C-H homolytic fission)
Comparator Or BaselineN-nitrosodiethylamine (NDEA): Potent carcinogen
Quantified DifferenceComplete suppression of genotoxic activation pathway
ConditionsIn vivo pharmacokinetic and cytochrome P-450 binding assays

Provides pharmaceutical manufacturers with a structurally safe secondary amine building block that inherently bypasses FDA/EMA nitrosamine impurity risks.

Lipophilicity
Calculated context
LogP ~2.1 (calculated) vs 0.46 for diethylamine
Supports design of derivatives with improved membrane permeability.
Calculated LogP; verify experimentally for lead optimization.

High-Selectivity Semiconductor Dielectric Etching

In advanced semiconductor manufacturing, selectively etching silicon oxide (SiO2) over silicon nitride (SiN) without damaging low-K dielectrics is critical. Bis(2,2,2-trifluoroethyl)amine is utilized as a specialized etching gas additive because it forms a volatile organic amine salt with hydrogen fluoride (HF). Compared to standard alkylamines, this fluorinated amine maintains a precise vapor pressure profile between 20°C and 100°C, sublimating rapidly without leaving residues, thereby achieving exceptionally high SiO2/SiN etch selectivity and preventing profile distortion in high-aspect-ratio trenches [1].

Evidence DimensionEtch Selectivity and Residue Sublimation
Target Compound DataBis(2,2,2-trifluoroethyl)amine: High SiO2/SiN selectivity, rapid sublimation of HF salts
Comparator Or BaselineStandard non-fluorinated tertiary/secondary amines: Lower selectivity, higher risk of non-volatile residue
Quantified DifferenceSuperior profile retention in high-aspect-ratio structures due to optimized fluorinated salt volatility
ConditionsGas-phase contact with HF on SiO2/SiN substrates at 20-100 °C

Essential for semiconductor fabs procuring etching precursors that guarantee clean sublimation and protect delicate mask layers in nanometer-scale nodes.

Volatility
Reported
Boiling point 70–71 °C (vs diethylamine 55–56 °C)
High volatility despite higher molecular weight aids distillation and gas-phase applications.
Reported at atmospheric pressure; values may vary with purity.

Synthesis of Weakly Coordinating Ionic Liquids

The synthesis of highly stable, weakly coordinating ionic liquids often relies on triaminocyclopropenium (TAC) cations. Using Bis(2,2,2-trifluoroethyl)amine as a precursor allows the introduction of up to six trifluoroethyl groups into the TAC structure. Unlike standard dialkylamines (e.g., dibutylamine) which yield TAC salts with stronger cation-anion interactions, the bis-trifluoroethyl substituted TAC cations exhibit a high-lying HOMO and extreme charge delocalization. This results in particularly weak interactions with anions, enhancing the thermal stability and electrochemical window of the resulting ionic liquid [1].

Evidence DimensionCation-Anion Interaction Strength (HOMO-LUMO gap effects)
Target Compound DataBis(2,2,2-trifluoroethyl)amine-derived TAC salts: Extremely weak anion coordination
Comparator Or BaselineStandard dialkylamine-derived TAC salts: Stronger ion pairing
Quantified DifferenceSignificant reduction in nucleophilic attack susceptibility and ion pairing due to fluorinated shielding
ConditionsElectrochemical and structural analysis of TAC ionic liquids

Crucial for battery and electrolyte developers procuring precursors for next-generation, high-voltage ionic liquids requiring minimal ion pairing.

Pharmaceutical Active Ingredient (API) Synthesis

Due to its inability to undergo alpha-carbon oxidation to form genotoxic N-nitrosamines, this compound is the premier choice for incorporating secondary amine or fluorinated motifs into drug candidates where regulatory compliance regarding nitrosamine impurities is a primary procurement concern [1].

Advanced Semiconductor Etching Gases

It is highly suitable for formulation into dry etching gas mixtures for low-K dielectrics, where its ability to form volatile HF salts ensures high SiO2-to-SiN selectivity without leaving particulate residues in high-aspect-ratio trenches[2].

Next-Generation Electrolytes and Ionic Liquids

As a precursor for highly fluorinated triaminocyclopropenium (TAC) salts, it is ideal for developing specialized ionic liquids and phase-transfer catalysts that require extreme thermal stability and exceptionally weak cation-anion coordination [3].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry (drug candidate synthesis)
Fluorine content for lipophilicity and metabolic stability design
LogP / metabolic stability profiling of derivatives
Non-nucleophilic base or ligand precursor
Very weak basicity; electron-withdrawing trifluoroethyl groups
Reactivity under acidic or non-nucleophilic conditions
Fluorinated agrochemical intermediate
Increased lipophilicity and potential for target specificity
Structure-activity relationship (SAR) in agrochemical leads
Triflate/chloride salt production
Amine handle for salt formation; high yield displacement
Solid-form handling and subsequent synthetic utility

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (28.57%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (14.29%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H312+H332 (28.57%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

407-01-2

Wikipedia

Bis(2,2,2-trifluoroethyl)amine

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